Cinnamic acid, 3,5-dimethoxy-, cis-

説明

“Cinnamic acid, 3,5-dimethoxy-, cis-” is also known as Sinapic acid (SA). It is a promising phytochemical, available in oil seeds, berries, spices, vegetables, and cereals . SA has been well documented for its antibacterial, anti-peroxidative, anti-hyperglycemic, anticancer, hepatoprotective, reno-protective, anti-inflammatory, neuroprotective, immunomodulatory, and anticancer effects .

Synthesis Analysis

Cinnamic acid was first synthesized by the base-catalyzed condensation of acetyl chloride and benzaldehyde, followed by hydrolysis of the acid chloride product . In 1890, Rainer Ludwig Claisen described the synthesis of ethyl cinnamate via the reaction of ethyl acetate with benzaldehyde in the presence of sodium as base .Molecular Structure Analysis

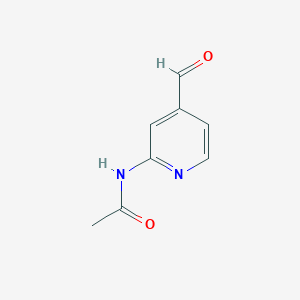

The molecular structure of “Cinnamic acid, 3,5-dimethoxy-, cis-” is represented by the formula C11H12O4 . The IUPAC Standard InChI is InChI=1S/C11H12O4/c1-14-9-5-8 (3-4-11 (12)13)6-10 (7-9)15-2/h3-7H,1-2H3, (H,12,13)/b4-3+ .Chemical Reactions Analysis

Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .Physical And Chemical Properties Analysis

Cinnamic acid is physically solid. The boiling point of this acid is at 300.0 °C. Moreover, the melting point of cinnamic acid is 133.0 °C. Also, the solubility of cinnamic acid in water is 0.546 mg/mL . The vapor pressure of this acid is 3.21e-05 mmHg .作用機序

Two possible mechanisms of action have been proposed that p-methoxycinnamic acid may induce membrane depolarization via KATP-independent pathways (chloride-channel and sodium-permeable cation channel) and activate cAMP-dependent mechanisms that modulate the calcium influx through L-type Ca2+ channel .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . After inhalation, it is recommended to get fresh air. After skin contact, wash off with plenty of water. Remove contaminated clothing. After eye contact, rinse out with plenty of water .

将来の方向性

特性

IUPAC Name |

(Z)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRUFWCGBMYDJ-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C\C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(3,5-Dimethoxyphenyl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

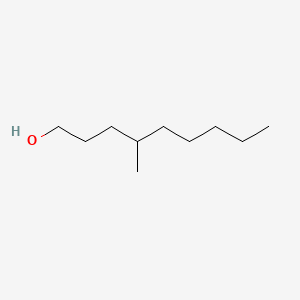

![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)

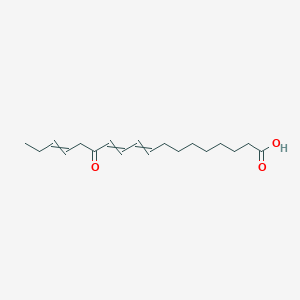

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)

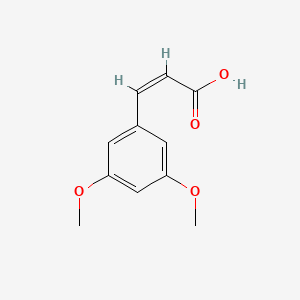

![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)

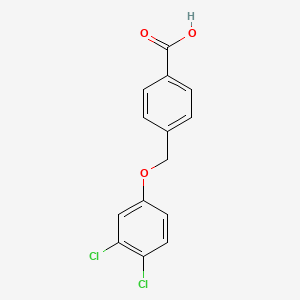

![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)